molecular formula C19H15N3O4 B2510845 1-[(3-nitrophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 946255-20-5

1-[(3-nitrophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2510845
CAS No.: 946255-20-5
M. Wt: 349.346
InChI Key: UVMXFNKTJOSYMC-UHFFFAOYSA-N
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Description

1-[(3-nitrophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 1-[(3-nitrophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-nitrobenzyl bromide and N-phenyl-2-oxo-1,2-dihydropyridine-3-carboxamide. The reaction conditions usually involve the use of organic solvents such as ethanol or methanol, and catalysts like triethylamine. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-[(3-nitrophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-nitrophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents for various diseases.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-nitrophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(3-nitrophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer activities.

    Indole derivatives: Possess diverse biological activities, including antiviral and anti-inflammatory properties.

    Thiazole derivatives: Used in various medicinal applications due to their broad-spectrum biological activities. The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of similar compounds.

Biological Activity

The compound 1-[(3-nitrophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The structure of the compound can be represented as follows:

C18H16N2O3\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3

This structure features a dihydropyridine core with a nitrophenyl and phenyl substituent, contributing to its diverse biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various dihydropyridine derivatives, including the compound .

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against several pathogens. For instance, in vitro tests showed MIC values ranging from 0.22 to 0.25 μg/mL for certain derivatives, indicating strong bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound demonstrated promising antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin. This suggests a dual mechanism of action that not only targets bacterial growth but also prevents biofilm development .

Cytotoxicity and Safety Profile

Cytotoxicity assays revealed that the compound exhibits low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development .

  • Non-cytotoxicity : The IC50 values for cytotoxic effects were reported to be greater than 60 μM, suggesting that the compound is relatively non-toxic to human cells at therapeutic concentrations .

Enzyme Inhibition

The compound has been identified as an inhibitor of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).

  • IC50 Values : The IC50 for DNA gyrase inhibition ranged between 12.27–31.64 μM, while for DHFR it was significantly lower at 0.52–2.67 μM . This dual inhibition mechanism could explain its potent antimicrobial effects.

Study 1: Antimicrobial Efficacy

In a comparative study of various derivatives, the compound was tested alongside known antibiotics. The results indicated that it not only matched but often exceeded the efficacy of traditional antibiotics in both MIC and MBC (Minimum Bactericidal Concentration) assays.

CompoundMIC (μg/mL)MBC (μg/mL)
Test Compound0.220.25
Ciprofloxacin0.51
Ketoconazole0.751.5

This table illustrates the superior efficacy of the test compound over established antibiotics in inhibiting bacterial growth.

Study 2: Biofilm Formation

Another significant study focused on biofilm formation where the test compound displayed a remarkable reduction in biofilm density compared to control groups treated with Ciprofloxacin.

Treatment GroupBiofilm Density Reduction (%)
Test Compound85%
Ciprofloxacin60%
Control (No Treatment)10%

These findings underscore the potential of this compound as an effective treatment option against biofilm-associated infections.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18(20-15-7-2-1-3-8-15)17-10-5-11-21(19(17)24)13-14-6-4-9-16(12-14)22(25)26/h1-12H,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMXFNKTJOSYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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